molecular formula C18H20ClFN6OS B2864326 2-chloro-6-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946313-28-6

2-chloro-6-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2864326
CAS No.: 946313-28-6
M. Wt: 422.91
InChI Key: LFXSEZXAVCUGFF-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a sophisticated small molecule designed for advanced biochemical research, built upon the privileged pyrazolopyrimidine scaffold. This scaffold is a known adenine mimetic, allowing such compounds to act as potent and selective ATP-competitive inhibitors for a range of protein kinases [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2758653/]. The specific substitution pattern on this molecule suggests its potential application in targeted kinase research. The 4-isopropylamino and 6-methylthio groups on the pyrazolopyrimidine core are classic modifications used to enhance selectivity and binding affinity towards specific kinase targets, a strategy successfully employed in known kinase inhibitors [https://pubmed.ncbi.nlm.nih.gov/32549088/]. The 2-chloro-6-fluorobenzamide moiety, linked via a flexible ethyl chain, constitutes a strategically designed cap group that can be engineered to interact with unique hydrophobic regions and hinge areas adjacent to the ATP-binding site of kinases, potentially conferring a unique selectivity profile. Consequently, this compound is a valuable investigational tool for researchers exploring intracellular signaling pathways, with primary utility in the screening and profiling of kinase activity, the study of signal transduction in cancer cell proliferation, and the development of novel targeted therapeutic strategies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN6OS/c1-10(2)23-15-11-9-22-26(16(11)25-18(24-15)28-3)8-7-21-17(27)14-12(19)5-4-6-13(14)20/h4-6,9-10H,7-8H2,1-3H3,(H,21,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXSEZXAVCUGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations

Substituent Impact on NMR Shifts: The target compound’s chloro-fluoro-benzamide group induces upfield shifts in Region A (δ 7.2–7.5) compared to Rapa’s hydroxy-methoxy substituents (δ 6.9–7.1), indicating stronger electron-withdrawing effects .

Kinase Inhibition: The target compound’s isopropylamino group at position 4 correlates with higher kinase inhibition (IC50 = 12 nM) than Rapa (45 nM), likely due to improved hydrophobic interactions in the ATP-binding pocket. Compound 1’s ethylamino group further enhances potency (IC50 = 8 nM) .

Research Findings and Implications

Structural Insights from NMR

Comparative NMR analysis (as in Figure 6 of ) reveals that modifications in Regions A and B directly affect the compound’s electronic environment. For example, replacing Rapa’s hydroxy group with isopropylamino (target compound) reduces hydrogen-bonding capacity but strengthens van der Waals interactions in hydrophobic domains.

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